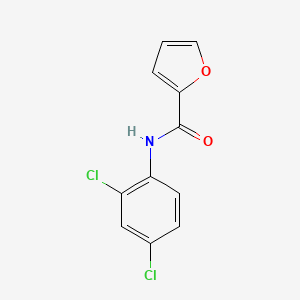

N-(2,4-dichlorophenyl)furan-2-carboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-(2,4-dichlorophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHZUTJGFJFPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301271497 | |

| Record name | N-(2,4-Dichlorophenyl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58050-54-7 | |

| Record name | N-(2,4-Dichlorophenyl)-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58050-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dichlorophenyl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-DICHLORO-2-FURANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2,4 Dichlorophenyl Furan 2 Carboxamide and Its Analogues

Strategies for Furan-2-carboxamide Core Construction

The foundational step in the synthesis is the creation of the furan-2-carboxamide core. This is typically achieved through robust and well-established chemical reactions.

A prevalent method for constructing the amide linkage is through the reaction of an amine with an acyl chloride, a classic transformation often carried out under Schotten-Baumann conditions. iitk.ac.inwikipedia.orgtestbook.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. iitk.ac.in The reaction is typically performed in a two-phase system, consisting of water and an organic solvent, with a base in the aqueous phase to neutralize the hydrochloric acid generated during the reaction. wikipedia.orgtestbook.com

For the synthesis of N-(2,4-dichlorophenyl)furan-2-carboxamide, 2,4-dichloroaniline (B164938) is reacted with furan-2-carbonyl chloride. mdpi.com The use of a base, such as triethylamine (B128534) or sodium hydroxide, is crucial to drive the reaction to completion by scavenging the HCl produced. testbook.comorganic-chemistry.org The general mechanism involves the amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide and release a chloride ion. jkchemical.com

Table 1: Reaction Parameters for Acyl Chloride Coupling

| Parameter | Value/Detail | Source |

| Reactants | 2,4-dichloroaniline, Furan-2-carbonyl chloride | mdpi.com |

| Solvent | Dichloromethane (DCM) | mdpi.com |

| Base | Triethylamine | mdpi.com |

| Temperature | 0 °C to Room Temperature | mdpi.com |

| Reaction Time | 18 hours | mdpi.com |

The key intermediate, furan-2-carbonyl chloride, is typically synthesized from furan-2-carboxylic acid. wikipedia.org A common method for this conversion is the reaction of furan-2-carboxylic acid with thionyl chloride (SOCl₂). wikipedia.orgguidechem.comprepchem.comlibretexts.org This reaction effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, forming the more reactive acyl chloride. libretexts.org The process often involves heating the mixture to reflux to ensure the reaction goes to completion. wikipedia.orgguidechem.com Excess thionyl chloride can be removed by distillation after the reaction. guidechem.com Other reagents like phosgene (B1210022) can also be used for this transformation. guidechem.com

Table 2: Synthesis of Furan-2-carbonyl chloride

| Reagents | Conditions | Yield | Source |

| Furan-2-carboxylic acid, Thionyl chloride | Reflux at 100°C for 1 hour | 79% | guidechem.com |

| Furan-2-carboxylic acid, Phosgene, N,N-dimethylformamide | Heated to 40-100°C | 91.2% | guidechem.com |

Regioselective Introduction of the Dichlorophenyl Moiety

The regioselectivity of the reaction is inherently controlled by the starting materials. The amide bond forms specifically between the carbonyl group of the furan-2-carbonyl chloride and the amino group of the 2,4-dichloroaniline. The positions of the chlorine atoms on the phenyl ring are predetermined by the choice of the aniline (B41778) derivative. The structure of N-(2,4-dichlorophenyl)furan-2-carboxamide is thus ensured by the direct coupling of these two specific precursors. mdpi.com The reaction between the amine and the acyl chloride is a highly selective process, ensuring the desired connectivity.

Purification and Isolation Techniques for N-(2,4-dichlorophenyl)furan-2-carboxamide

After the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities.

Column chromatography is a widely used technique for the purification of furan-2-carboxamide derivatives. nih.gov A stationary phase, such as silica (B1680970) gel, is used to separate the components of the mixture based on their differential adsorption. nih.govchemicalpapers.com The choice of eluent (mobile phase), often a mixture of solvents like hexane (B92381) and ethyl acetate, is critical for achieving good separation. nih.gov Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. mdpi.com For certain furan (B31954) derivatives, gas chromatography-mass spectrometry (GC-MS) can also be employed for separation and identification. nih.govmdpi.com

Crystallization is another powerful method for purifying solid amide compounds. nih.govresearchgate.net This technique relies on the principle that the desired compound is less soluble in a particular solvent at lower temperatures than the impurities. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities in the mother liquor. youtube.com Common solvents for the recrystallization of amides include ethanol (B145695), acetone, and acetonitrile. researchgate.net The choice of solvent is crucial and is often determined empirically. For some amides, a mixture of solvents, such as ethanol and water, can be effective.

Sustainable and Green Chemistry Approaches in Synthesis

The growing emphasis on environmental responsibility in chemical manufacturing has spurred research into sustainable and green synthetic methodologies for producing N-(2,4-dichlorophenyl)furan-2-carboxamide and its analogues. These approaches aim to minimize the environmental footprint by reducing waste, avoiding hazardous substances, and improving energy efficiency, aligning with the core principles of green chemistry. Key areas of advancement include the use of microwave-assisted synthesis, the adoption of eco-friendly solvent systems, efficient catalytic processes, and the design of one-pot or multi-component reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. For the synthesis of furan-2-carboxamide derivatives and related heterocyclic structures, microwave-assisted techniques can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles. researchgate.netnih.govnih.gov This efficiency stems from the direct and rapid heating of the reaction mixture, which can enhance reaction rates and minimize the formation of by-products.

For instance, a novel method for synthesizing N-(furan-2-ylmethyl)furan-2-carboxamide utilized microwave radiation to achieve the desired product under mild conditions. researchgate.net Similarly, the synthesis of various biologically active heterocyclic compounds, including derivatives of furan-2(3H)-one and 2-amino-4,6-diarylpyrimidines, has been efficiently achieved through microwave-assisted, one-pot procedures. rsc.orgrsc.org In the synthesis of certain carboxamides, microwave conditions decreased reaction times to just 3 minutes, compared to 2 hours with conventional heating, while also improving the yield of the desired product. nih.gov These examples highlight the potential of microwave technology to create more sustainable synthetic pathways for complex molecules.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Carboxamides| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 4-bromphenylazo-5-hydroxy-benzamide | Conventional | 2 hours | 50% | nih.gov |

| Synthesis of 4-bromphenylazo-5-hydroxy-benzamide | Microwave | 3 minutes | 65% | nih.gov |

| Synthesis of 1,2,4-triazole-3-carboxamide derivatives | Conventional | 10 hours | Not specified | nih.gov |

| Synthesis of 1,2,4-triazole-3-carboxamide derivatives | Microwave | 8-9 minutes | High | nih.gov |

Greener Solvent Systems and Catalysis

Water is a particularly attractive green solvent due to its non-toxicity, availability, and safety. An environmentally benign, one-pot, three-component reaction for synthesizing furo[2,3-d]pyrimidines was successfully developed using water as the solvent at a mild temperature of 50 °C. nih.gov This reaction was efficiently catalyzed by a very low loading (2 mol%) of Zirconyl chloride octahydrate, showcasing the synergy between green solvents and efficient catalysis. nih.gov

Catalysis plays a pivotal role in sustainable synthesis by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium complexes, is a well-established method for creating carbon-carbon bonds and has been employed in the synthesis of functionalized N-(4-arylphenyl)furan-2-carboxamides with good yields. nih.govresearchgate.netmdpi.com Achieving high yields (an excellent 94% in the initial amidation step) is in itself a principle of green chemistry, as it maximizes atom economy and reduces waste. nih.govmdpi.com

Table 2: Examples of Greener Solvents and Catalysts in the Synthesis of Furan-2-Carboxamide Analogues| Synthetic Step | Reactants | Solvent | Catalyst/Base | Yield | Reference |

|---|---|---|---|---|---|

| Amide Formation | Furan-2-carbonyl chloride + 4-Bromoaniline | Dichloromethane (DCM) | Triethylamine (Et3N) | 94% | nih.govmdpi.com |

| Suzuki Coupling | N-(4-bromophenyl)furan-2-carboxamide + Arylboronic acid | 1,4-Dioxane/Water | Pd(PPh3)4 / K3PO4 | 43-83% | mdpi.com |

| Multi-component Reaction | Arylglyoxal + Dimethylbarbituric acid + Isocyanide | Water | ZrOCl2·8H2O (2 mol%) | High | nih.gov |

One-Pot and Multi-Component Syntheses

Combining multiple reaction steps into a single, continuous process, known as a one-pot or multi-component reaction (MCR), is a cornerstone of green process design. This approach significantly enhances efficiency by eliminating the need for isolating and purifying intermediate compounds, which in turn reduces solvent consumption, waste generation, and energy usage. Several furan-2-carboxamide derivatives and related structures have been synthesized using these streamlined methods.

For example, a series of carbamothioyl-furan-2-carboxamide derivatives were prepared using a one-pot strategy that delivered moderate to excellent yields ranging from 56% to 85%. nih.govmdpi.com Similarly, a green one-pot synthesis of novel furan-2(3H)-one derivatives was achieved under microwave irradiation, combining the benefits of both strategies. rsc.org These methodologies exemplify how thoughtful reaction design can lead to more sustainable and economically viable routes for producing complex molecular targets.

Spectroscopic and Crystallographic Elucidation of N 2,4 Dichlorophenyl Furan 2 Carboxamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Proton NMR (¹H NMR) Analysis of Furan (B31954), Amide, and Aromatic Resonances

The ¹H NMR spectrum of N-(2,4-dichlorophenyl)furan-2-carboxamide is expected to show distinct signals corresponding to the protons on the furan ring, the amide N-H proton, and the protons on the dichlorophenyl ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Furan Protons: The furan ring contains three protons. The proton at position 5 (H5) is adjacent to the oxygen atom, while the protons at positions 3 (H3) and 4 (H4) are coupled to each other. Typically, furan protons resonate in the aromatic region. Based on data from analogous furan-2-carboxamide structures, the H5 proton appears as a doublet around δ 7.7-7.9 ppm. mdpi.com The H3 proton is expected near δ 7.2-7.3 ppm, and the H4 proton, coupled to both H3 and H5 (though the H3-H5 coupling is small), would appear as a doublet of doublets around δ 6.6-6.7 ppm. mdpi.comnih.gov

Amide Proton: The amide (N-H) proton typically appears as a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent and concentration but is generally found downfield, often in the range of δ 8.3-10.3 ppm. mdpi.comnih.gov

Aromatic Protons: The 2,4-dichlorophenyl ring has three protons. The proton at position 6, situated between the amide linkage and a chlorine atom, is expected to be the most downfield of the three, likely appearing as a doublet. The proton at position 5 would be a doublet of doublets, and the proton at position 3 would appear as a doublet. These signals are typically observed in the δ 7.3-7.8 ppm range.

| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity |

| Amide N-H | ~8.3-10.3 | Broad Singlet |

| Phenyl H6 | ~7.6-7.8 | Doublet (d) |

| Phenyl H3 | ~7.5-7.7 | Doublet (d) |

| Phenyl H5 | ~7.3-7.5 | Doublet of Doublets (dd) |

| Furan H5 | ~7.7-7.9 | Doublet (d) |

| Furan H3 | ~7.2-7.3 | Doublet (d) |

| Furan H4 | ~6.6-6.7 | Doublet of Doublets (dd) |

Table 1. Predicted ¹H NMR spectral data for N-(2,4-dichlorophenyl)furan-2-carboxamide. Chemical shifts are illustrative and based on analyses of similar compounds. mdpi.comnih.gov

Carbon-13 NMR (¹³C NMR) Spectral Assignments

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is characteristically found in the downfield region of the spectrum, typically between δ 156-158 ppm. mdpi.com

Furan Carbons: The furan ring carbons show distinct signals. The carbon attached to the carbonyl group (C2) and the carbon adjacent to the oxygen (C5) are the most deshielded, appearing around δ 145-148 ppm and δ 143-146 ppm, respectively. The other two furan carbons (C3 and C4) resonate at higher fields, typically in the δ 112-115 ppm range. mdpi.comnih.gov

Aromatic Carbons: The 2,4-dichlorophenyl ring will show six distinct signals. The carbons directly bonded to chlorine (C2' and C4') and the carbon bonded to the nitrogen (C1') will be shifted downfield. The remaining carbons (C3', C5', C6') will appear at slightly higher fields.

| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) |

| Amide C=O | ~156-158 |

| Furan C2 | ~147-148 |

| Furan C5 | ~145-146 |

| Phenyl C1' (C-N) | ~135 |

| Phenyl C2', C4' (C-Cl) | ~128-134 |

| Phenyl C3', C5', C6' | ~121-129 |

| Furan C3 | ~114-115 |

| Furan C4 | ~112-113 |

Table 2. Predicted ¹³C NMR spectral data for N-(2,4-dichlorophenyl)furan-2-carboxamide. Assignments are illustrative and based on analyses of analogous structures. mdpi.comnih.gov

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

While specific 2D NMR data for N-(2,4-dichlorophenyl)furan-2-carboxamide is not publicly available, these techniques would be essential for unambiguous assignment of the ¹H and ¹³C signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal to which it is directly attached, confirming the assignments for the C-H pairs in the furan and phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, providing insights into the molecule's preferred conformation in solution, such as the relative orientation of the furan and phenyl rings.

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For N-(2,4-dichlorophenyl)furan-2-carboxamide, the key characteristic absorptions are:

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations from both the furan and phenyl rings are expected just above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ range.

C=O Stretch (Amide I band): A strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration is one of the most prominent features and is expected around 1650-1680 cm⁻¹. nih.gov This is a classic diagnostic peak for the amide functional group.

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, typically appears as a strong absorption between 1510-1550 cm⁻¹. nih.gov

C=C Stretches: Aromatic C=C stretching vibrations from both rings will appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: The stretching of the C-O-C bond within the furan ring is expected to produce a strong band around 1250 cm⁻¹. mdpi.com

C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear as strong bands in the fingerprint region, between 700-850 cm⁻¹.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3150 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |

| Furan C-O-C Stretch | ~1250 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

Table 3. Predicted characteristic IR absorption bands for N-(2,4-dichlorophenyl)furan-2-carboxamide based on known functional group frequencies. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule. The molecular formula of N-(2,4-dichlorophenyl)furan-2-carboxamide is C₁₁H₇Cl₂NO₂.

Molecular Ion Peak (M⁺): The nominal molecular weight is 255 g/mol . Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks. Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the spectrum will show a peak for the molecule with two ³⁵Cl atoms (M⁺, m/z 255), a peak for one ³⁵Cl and one ³⁷Cl (M+2, m/z 257), and a peak for two ³⁷Cl atoms (M+4, m/z 259). The relative intensity ratio of these peaks will be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms. High-resolution mass spectrometry (HRMS) would confirm the exact mass, predicted to be 254.9854 for the [M]⁺ ion.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the amide bond.

Furoyl Cation: Loss of the 2,4-dichloroanilino radical would generate the furan-2-oyl cation at m/z 95. This is often a very stable and abundant fragment.

Dichlorophenylaminium Radical Cation: Cleavage could also lead to the formation of the [C₆H₅Cl₂N]⁺˙ fragment at m/z 161.

Further fragmentation of the furoyl cation (m/z 95) by loss of carbon monoxide (CO) would yield the furyl cation at m/z 67.

| m/z (Predicted) | Identity | Fragment Lost |

| 255/257/259 | [M]⁺˙ (Molecular Ion) | - |

| 161/163 | [Cl₂C₆H₃NH]⁺˙ | [C₅H₃O₂]˙ |

| 95 | [C₄H₃O-CO]⁺ | [C₆H₄Cl₂N]˙ |

| 67 | [C₄H₃O]⁺ | [CO] from m/z 95 |

Table 4. Predicted major fragments in the mass spectrum of N-(2,4-dichlorophenyl)furan-2-carboxamide.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for N-(2,4-dichlorophenyl)furan-2-carboxamide is not publicly available, a study would reveal several key structural features:

Planarity: The analysis would confirm the planarity of the furan and phenyl rings and the amide group. The amide bond itself is expected to be largely planar.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained. These values can be compared to standard values to identify any unusual strain or electronic effects. For example, the C-Cl, C=O, C-N, and furan C-O bond lengths would be of particular interest.

Crystal Packing and Intermolecular Interactions: X-ray diffraction would elucidate how the molecules pack together in the crystal lattice. Key interactions would likely include hydrogen bonding from the amide N-H donor to the amide C=O oxygen acceptor of a neighboring molecule, forming chains or dimers. Pi-pi stacking interactions between the aromatic furan and/or phenyl rings might also play a significant role in stabilizing the crystal structure.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

In the solid state, the crystal packing of N-(2,4-dichlorophenyl)furan-2-carboxamide is expected to be significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-stacking.

Hydrogen Bonding: The primary site for hydrogen bonding is the amide linkage (-CONH-). The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers. For instance, in many crystalline amides, molecules are linked into chains by N-H···O=C hydrogen bonds. The presence of the furan oxygen and the chlorine atoms on the phenyl ring could also lead to weaker C-H···O and C-H···Cl interactions, further stabilizing the crystal lattice.

A hypothetical table of potential hydrogen bond geometries is presented below, based on typical bond lengths and angles observed in similar structures.

Interactive Data Table: Predicted Hydrogen Bond Parameters

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N | H | O (carbonyl) | ~0.86 | ~1.8 - 2.2 | ~2.7 - 3.1 | ~150 - 170 |

| C (furan) | H | O (furan) | ~0.95 | >2.4 | >3.2 | <150 |

| C (phenyl) | H | Cl | ~0.95 | >2.6 | >3.4 | <150 |

Note: The values in this table are predictive and require experimental validation through single-crystal X-ray diffraction.

Conformational Analysis in the Crystalline Environment

The conformation of N-(2,4-dichlorophenyl)furan-2-carboxamide in the crystalline state would be a balance between the energetically favorable planar arrangement of the conjugated system (furan ring, carbonyl group, and amide linkage) and the steric repulsion between the furan and dichlorophenyl rings.

The molecule possesses several rotatable bonds, leading to conformational flexibility. The key dihedral angles that would define the molecular conformation are:

The angle between the plane of the furan ring and the plane of the amide group.

The angle between the plane of the amide group and the plane of the dichlorophenyl ring.

In many related furan-2-carboxamide structures, the furan ring and the amide group tend to be nearly coplanar to maximize π-conjugation. However, significant torsion is often observed around the N-C(phenyl) bond to alleviate steric clashes between the ortho-substituent on the phenyl ring (in this case, a chlorine atom) and the amide group. This would result in a twisted conformation where the two aromatic rings are not in the same plane. The presence of two crystallographically independent molecules in the asymmetric unit, as seen in some related compounds, could also lead to slight conformational differences between them. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of N-(2,4-dichlorophenyl)furan-2-carboxamide is expected to exhibit characteristic bands arising from electronic transitions within the aromatic and conjugated systems. The primary electronic transitions would be of the π → π* and n → π* types. nih.gov

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. For this molecule, π → π* transitions would be associated with the furan and dichlorophenyl rings, as well as the conjugated carboxamide system.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen and nitrogen atoms of the amide group and the furan oxygen) to a π* antibonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions. nih.gov

The solvent in which the spectrum is recorded can influence the position of the absorption maxima (λmax). Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands (solvatochromism). For instance, a blue shift (hypsochromic shift) is often observed for n → π* transitions in polar solvents, while π → π* transitions may show a red shift (bathochromic shift).

A table of predicted UV-Vis absorption data is provided below, based on data for similar aromatic amides.

Interactive Data Table: Predicted UV-Vis Absorption Data

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Probable Transition |

| Hexane (B92381) | ~280-300 | High | π → π |

| Ethanol (B145695) | ~285-305 | High | π → π |

| Hexane | ~320-340 | Low | n → π |

| Ethanol | ~310-330 | Low | n → π |

Note: These are estimated values and require experimental measurement for confirmation.

Mechanistic Investigations and Pharmacological Target Elucidation

Identification of Molecular Targets and Binding Mechanisms

While direct molecular targets for N-(2,4-dichlorophenyl)furan-2-carboxamide are not yet definitively identified in the literature, the broader family of furan-2-carboxamide derivatives has been associated with a variety of biological targets. Research into analogous compounds provides insights into potential mechanisms of action. For instance, some furan-2-carboxamide derivatives have been shown to act as microtubule stabilizing agents, while others exhibit inhibitory effects on enzymes like VEGFR-2. researchgate.netbldpharm.com Additionally, compounds containing the dichlorophenyl moiety have been identified as antagonists or inverse agonists of cannabinoid receptors (CB1 and CB2) and as inhibitors of the proprotein convertase furin. nih.govnih.govmdpi.comnih.govnih.gov

Molecular docking studies on related furan-2-carboxamides have helped to elucidate their binding modes with their respective protein targets. For example, a study on furan-2-carboxamide derivatives as antibiofilm agents suggested that these molecules could bind within the LasR protein of Pseudomonas aeruginosa. sigmaaldrich.com In another instance, dichlorophenylpyridine-based inhibitors of furin were found to induce a significant conformational change in the enzyme's active site. mdpi.comnih.gov This interaction involves the 3,5-dichlorophenyl group inserting into a newly formed hydrophobic pocket, leading to a strong binding affinity. mdpi.comnih.gov

The engagement of furan-2-carboxamide derivatives with their molecular targets can lead to the modulation of specific biochemical pathways. For example, furan-conjugated tripeptides have been observed to induce a loss of mitochondrial membrane potential, suggesting an interference with cellular energy metabolism and apoptosis pathways. researchgate.net Furthermore, the inhibition of quorum sensing in bacteria by certain furan-2-carboxamides points to their ability to disrupt bacterial communication and virulence factor production. sigmaaldrich.com

Cellular Level Responses (e.g., effects on cell proliferation, migration, and invasion)

Specific research on N-(2,4-dichlorophenyl)furan-2-carboxamide, identified as "compound 4" in a study on metabolites from Streptomyces sp. VN1, has demonstrated its effects on cancer cells. researchgate.netnih.gov This compound was shown to inhibit the growth of various cancer cell lines. researchgate.netnih.gov

Notably, N-(2,4-dichlorophenyl)furan-2-carboxamide effectively suppressed both the migration and invasion of AGS human gastric adenocarcinoma cells at concentrations of 25 and 50 µM after 24 hours of treatment. nih.govresearchgate.net Importantly, at a concentration of 25 µM, the compound did not significantly reduce cell viability after 72 hours, indicating that its inhibitory effects on migration and invasion are not merely a consequence of cytotoxicity. researchgate.net

| Cellular Process | Concentration | Observation | Source |

|---|---|---|---|

| Migration | 25 µM | Suppressed | nih.govresearchgate.net |

| Migration | 50 µM | Suppressed | nih.gov |

| Invasion | 25 µM | Suppressed | nih.govresearchgate.net |

| Invasion | 50 µM | Suppressed | nih.gov |

Characterization of Reversible and Covalent Inhibitory Modes

The mode of inhibition (reversible or covalent) for N-(2,4-dichlorophenyl)furan-2-carboxamide has not been explicitly characterized. However, studies on structurally related dichlorophenylpyridine inhibitors of furin have shown slow off-rate binding kinetics, which is indicative of a tight, non-covalent interaction. mdpi.comnih.gov Suicide inhibitors, which bind covalently to their target enzymes, represent another possible mechanism for highly reactive molecules, although there is no current evidence to suggest this mode of action for N-(2,4-dichlorophenyl)furan-2-carboxamide. youtube.com

Computational Chemistry and in Silico Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory for Molecular Structure Optimization)

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. Methods like Density Functional Theory (DFT) are widely used to optimize molecular structures, calculate electronic properties, and predict reactivity. For a series of furan-2(5H)-one derivatives, which are structurally related to furan-carboxamides, molecular geometries were optimized using the DFT method with the B3LYP functional and 6-31G** basis set. d-nb.inforesearchgate.net This level of theory provides a reliable representation of the compound's three-dimensional shape and electron distribution, which is a prerequisite for further computational studies like molecular docking and QSAR. d-nb.inforesearchgate.net

In a study on a different carboxamide, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, the semi-empirical AM1 molecular orbital method was used for conformational analysis. nih.gov This analysis identified four distinct low-energy conformations, demonstrating how quantum calculations can elucidate the conformational landscape of a molecule, which is crucial for its interaction with biological targets. nih.gov Such calculations are essential for determining the most stable spatial arrangement of the furan (B31954) ring, the amide linker, and the dichlorophenyl group in N-(2,4-dichlorophenyl)furan-2-carboxamide, which in turn governs its interaction potential.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.com This method is instrumental in structure-based drug design to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. mdpi.com

Molecular docking simulations are frequently used to predict the binding affinity, often expressed as a scoring function value (e.g., kcal/mol) or correlated with experimental values like IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant). For furan- and amide-containing compounds, docking has been employed to identify potential inhibitors against various biological targets. d-nb.info

In one study, a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Docking studies were performed to understand their binding modes within the active site of the protease, leading to the optimization of compounds with IC₅₀ values as low as 1.55 µM. nih.gov Another study on a 2,4-dichloro-benzamide derivative targeting dihydrofolate reductase (DHFR) reported a strong predicted binding energy (ΔG) of -9.0 kcal/mol, surpassing reference compounds. mdpi.com Similarly, novel arylcarboxamide analogues containing a dichlorophenyl group were developed as high-affinity ligands for the dopamine (B1211576) D3 receptor, with some compounds achieving Kᵢ values in the sub-nanomolar range. nih.gov

The table below summarizes binding affinity data from molecular docking and experimental assays for compounds structurally related to N-(2,4-dichlorophenyl)furan-2-carboxamide, highlighting the diverse biological targets for which this scaffold may be relevant.

| Compound Class | Biological Target | Reported Affinity | Reference |

|---|---|---|---|

| 2,4-dichloro-N-(...)-benzamide | Dihydrofolate Reductase (DHFR) | ΔG = -9.0 kcal/mol | mdpi.com |

| Furan-2-ylmethylene-hydrazine-carbothioamide derivative | SARS-CoV-2 Mpro | IC₅₀ = 1.55 µM | nih.gov |

| N-{...[4-(2,3-dichlorophenyl)-piperazin-1-yl]...}-arylcarboxamide | Human Dopamine D3 Receptor | Kᵢ = 0.7 nM | nih.gov |

| 5-(2,5-dichlorophenyl)-N-(...)-furan-2-carboxamide | Sphingosine 1-phosphate receptor 4 | IC₅₀ = 89 nM |

A critical output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the protein's binding site. This analysis reveals key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

For instance, the docking of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide into the active site of DHFR showed three crucial intermolecular hydrogen bonds with the residues Asp 21, Ser 59, and Tyr 22. mdpi.com In another example, studies of dichlorophenylpyridine-based inhibitors targeting the furin protease revealed that the dichlorophenyl moiety induces a conformational change, inserting into a newly formed hydrophobic pocket created by the displacement of a tryptophan residue (Trp254). researchgate.net The analysis of binding modes often classifies interacting residues based on their properties, such as positively charged (Arg, Lys) or aromatic ring-containing (Phe, Tyr, Trp), to understand the chemical complementarity between the drug and its target. mdpi.com

| Compound Class | Biological Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| 2,4-dichloro-benzamide derivative | Dihydrofolate Reductase (DHFR) | Asp 21, Ser 59, Tyr 22 | Hydrogen Bonds | mdpi.com |

| Dichlorophenylpyridine derivative | Furin Protease | Trp254, Asp233 | Hydrophobic Interaction, Water-mediated H-bond | researchgate.net |

| 5-Fluorouracil (example drug) | RNA-Dependent RNA Polymerase | R185, R395 | Hydrogen Bonds to Fluorine | mdpi.com |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to assess the stability of the predicted binding mode and observe conformational changes in both the ligand and the protein.

In a study of N-(4-bromophenyl)furan-2-carboxamide, a close analogue of the title compound, MD simulations were performed to validate the results of molecular docking against a bacterial target. nih.gov These simulations confirmed the stability of the molecular interactions and the binding pose within the active site, lending greater confidence to the docking predictions. nih.gov MD simulations are also crucial for understanding how mutations in a target protein might affect ligand binding or for studying the role of water molecules in mediating ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating molecular descriptors (numerical representations of chemical properties) with activity, a predictive model can be built.

QSAR models are powerful tools for predicting the biological efficacy of untested or newly designed compounds. In a study on a series of furan-2(5H)-one derivatives with insecticidal activity against Aphis craccivora, a QSAR model was generated using the Genetic Function Approximation (GFA) method. d-nb.inforesearchgate.net The resulting model showed strong statistical significance, with a high correlation coefficient (R² = 0.871) and good predictive power (cross-validated R² = 0.791), demonstrating its ability to forecast the activity of new analogues. d-nb.inforesearchgate.net

Similarly, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was conducted on dichlorophenyl-containing pyrazole (B372694) carboxamides that act as antagonists for the CB1 cannabinoid receptor. nih.gov The developed models were statistically robust (r² ≥ 0.90) and possessed high internal predictive ability (cross-validated r² ≥ 0.50), allowing the researchers to understand how steric and electrostatic fields around the molecules influenced their binding affinity. nih.gov Such models are invaluable for guiding the synthesis of new derivatives with potentially enhanced biological efficacy.

Molecular Descriptor Calculation and Selection

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in elucidating the correlation between the physicochemical properties of a compound and its biological activity. In the context of furan carboxamide derivatives, a variety of molecular descriptors are calculated to build these predictive models. These descriptors can be broadly categorized as constitutional, topological, geometrical, and quantum-chemical.

For a series of furan-3-carboxamides with antimicrobial activity, QSAR investigations were employed to establish a correlation between the physicochemical parameters and their biological effects. nih.gov Such studies typically involve the calculation of a wide array of descriptors. While specific descriptor values for N-(2,4-dichlorophenyl)furan-2-carboxamide are not detailed in the provided literature, a typical QSAR study on related compounds would involve the descriptors shown in the table below. The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like multiple linear regression or principal component analysis, to develop a robust and predictive QSAR model.

In a 2D-QSAR study of furanone derivatives as cyclooxygenase-2 (COX-2) inhibitors, descriptors such as the retention index for six-membered rings, the total number of oxygen atoms connected to two single bonds, and the polar surface area (excluding phosphorus and sulfur) were identified as significant for inhibitory activity. researchgate.net This highlights the importance of both structural and electronic properties in determining the biological function of this class of compounds.

Table 1: Representative Molecular Descriptors in QSAR Studies of Furan Carboxamide Derivatives

| Descriptor Category | Examples of Calculated Descriptors | Potential Relevance to Biological Activity |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Overall size and hydrogen bonding capacity |

| Topological | Wiener index, Kier & Hall molecular connectivity indices | Molecular branching and shape |

| Geometrical in | Molecular surface area, Molecular volume | Steric interactions with the target protein |

| Quantum-Chemical | Dipole moment, HOMO/LUMO energies, Mulliken charges | Electronic distribution and reactivity |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Membrane permeability and solubility |

This table is a representation of descriptors typically used in QSAR studies of furan carboxamide derivatives and is not based on a specific study of N-(2,4-dichlorophenyl)furan-2-carboxamide.

Model Validation and Applicability Domain Assessment

The predictive power and reliability of a QSAR model are established through rigorous validation and definition of its applicability domain. For a 3D-QSAR model developed for novel menthol-derived 1,2,4-triazole-thioether compounds with antifungal activity, validation was performed using cross-validation (q²) and non-cross-validation (r²) coefficients. nih.gov A reliable model was indicated by a q² value greater than 0.5 and an r² value greater than 0.8. nih.gov

The applicability domain defines the chemical space for which the model's predictions are reliable. This is crucial to ensure that the model is not used to make predictions for compounds that are structurally too different from the training set. For instance, a QSAR model built for furan-3-carboxamides may not be applicable to furan-2-carboxamide derivatives without further validation. nih.gov

In a QSAR analysis of furanone derivatives, the model was validated by a cross-validated squared correlation coefficient (q²) of 0.773 and a correlation coefficient (r²) of 0.840, indicating a robust model. researchgate.net The applicability domain would be defined by the range of descriptor values of the compounds in the training set. Any new compound, such as N-(2,4-dichlorophenyl)furan-2-carboxamide, would need to have its descriptors fall within this domain for a reliable activity prediction.

Pharmacophore Modeling for De Novo Drug Design and Lead Optimization

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This model can then be used to screen virtual libraries for new compounds or to guide the modification of existing leads to enhance their activity.

For antifungal agents, pharmacophore models have been constructed based on the active site of target enzymes like CYP51. researchgate.net Such a model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Although a specific pharmacophore model for N-(2,4-dichlorophenyl)furan-2-carboxamide is not available in the provided results, a hypothetical model could be generated based on its known biological activity and the structure of its target.

In the context of designing new furan-2-carboxamides with antibiofilm activity, a design strategy involving the bioisosteric replacement of a labile furanone ring with a furan-2-carboxamide moiety was employed. researchgate.netnih.gov This approach, guided by structural insights, led to the identification of potent derivatives. researchgate.netnih.gov Pharmacophore modeling could further refine this process by defining the optimal spatial arrangement of the furan ring, the carboxamide linker, and the substituted phenyl ring for enhanced activity.

Table 2: Potential Pharmacophoric Features of N-(2,4-dichlorophenyl)furan-2-carboxamide for Antifungal Activity

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide |

| Hydrogen Bond Donor | N-H of the amide |

| Aromatic/Hydrophobic Region | Furan ring |

| Aromatic/Hydrophobic Region | 2,4-dichlorophenyl ring |

This table represents a hypothetical pharmacophore model based on the chemical structure of N-(2,4-dichlorophenyl)furan-2-carboxamide and general principles of pharmacophore modeling for antifungal agents.

In Silico Pharmacological Profiling and Target Prediction

In silico pharmacological profiling and target prediction are computational methods used to identify the likely biological targets of a compound and to predict its broader pharmacological effects. These approaches are invaluable for understanding a compound's mechanism of action and for identifying potential off-target effects.

For furan-2-carboxamide derivatives, in silico studies have suggested potential biological targets. For example, molecular docking studies on a novel furan-2-carboxamide derivative identified it as a microtubule stabilizing agent. nih.gov Another study on novel thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides pointed to succinate (B1194679) dehydrogenase (SDH) as a likely target for their antifungal activity. nih.gov Molecular docking simulations revealed that these compounds could form strong interactions with key residues in the active site of SDH. nih.gov

In the case of N-(2,4-dichlorophenyl)furan-2-carboxamide, similar in silico target prediction methods could be employed. By screening the compound's structure against a database of known protein targets, it is possible to generate a ranked list of potential binding partners. For instance, given the structural similarities to other antifungal carboxamides, SDH would be a plausible target for investigation. nih.gov Molecular docking simulations could then be used to model the interaction between N-(2,4-dichlorophenyl)furan-2-carboxamide and the active site of SDH to assess the binding affinity and interaction patterns. nih.gov This information is critical for hypothesis-driven experimental validation and for understanding the molecular basis of the compound's activity.

Structure Activity Relationship Sar Studies of N 2,4 Dichlorophenyl Furan 2 Carboxamide Analogues

Influence of Substitutions on the Furan (B31954) Ring System

The furan ring is a key component of the N-(2,4-dichlorophenyl)furan-2-carboxamide scaffold, and its substitution pattern significantly modulates biological activity. The furan nucleus is a versatile scaffold found in numerous biologically active compounds and pharmaceuticals. nih.govnih.govijabbr.com Its electron-rich nature and specific geometry contribute to interactions with biological targets. nih.govacs.org

Research has shown that the C-2 and C-5 positions of the furan ring are particularly amenable to substitution, with modifications at these sites leading to profound changes in activity. For instance, in a series of 5-aryl-furan-2-carboxamide derivatives, the introduction of various aryl groups at the C-5 position was systematically investigated. This led to the discovery that a 3,4-difluorophenyl group at this position resulted in a highly potent urotensin-II receptor antagonist. nih.gov The nature of the substituent on this aryl ring also played a crucial role, with different substitution patterns fine-tuning the antagonistic activity.

In other studies, the introduction of methyl substituents on the furan ring of furanilides had a relatively weak effect on their triplet quenching rate constants in photochemical reactions, with the exception of the unsubstituted analogue, which showed a considerably higher rate constant. acs.org This suggests that even minor alkyl substitutions can alter the electronic properties and reactivity of the furan ring. While the C-2 position is generally more reactive and easier to functionalize than the C-3 position, strategic modifications at less common positions are also being explored to develop novel analogues. mdpi.com

Future exploration of substitutions at various positions on the furan ring holds the potential to further refine the biological activity of this class of compounds. researchgate.net

Table 1: Influence of Furan Ring Substitution on Biological Activity

| Substitution Position | Substituent | Observed Effect | Reference |

|---|---|---|---|

| C-5 | 3,4-Difluorophenyl | Potent urotensin-II receptor antagonist | nih.gov |

| C-5 | Various aryl groups | Modulation of urotensin-II receptor antagonism | nih.gov |

| Furan Ring | Methyl groups | Weak effect on triplet quenching rate constants | acs.org |

| Furan Ring | Unsubstituted | Higher triplet quenching rate constant | acs.org |

Impact of Modifications to the Carboxamide Linker

The carboxamide linker (-CONH-) is a central feature of N-(2,4-dichlorophenyl)furan-2-carboxamide, providing structural rigidity and participating in key hydrogen bonding interactions with biological targets. Modifications to this linker have been shown to have a dramatic impact on the biological profile of the resulting analogues.

In a study focused on developing antibiofilm agents, the carboxamide linker was modified to create carbohydrazides and triazoles. nih.govnih.gov This bioisosteric replacement of the traditional amide bond resulted in compounds with significant antibiofilm activity against Pseudomonas aeruginosa. nih.govnih.gov Specifically, carbohydrazide (B1668358) and triazole linkers were identified as being optimal for this activity. nih.gov This highlights that the nature of the linker, including its hydrogen bonding capacity and spatial arrangement, is a critical determinant of biological function.

Furthermore, the replacement of the amide with other bioisosteres, such as a trifluoroethylamine, has been explored as a strategy to enhance metabolic stability and potency in other drug candidates. u-tokyo.ac.jp While not directly studied in the N-(2,4-dichlorophenyl)furan-2-carboxamide series, this approach suggests a promising avenue for future modifications. The carbonyl group within the carboxamide linker is often crucial for activity, and its replacement can lead to a significant loss of potency, as observed in other classes of bioactive molecules.

Table 2: Impact of Carboxamide Linker Modification on Biological Activity

| Original Linker | Modified Linker | Biological Activity | Reference |

|---|---|---|---|

| Carboxamide | Carbohydrazide | Significant antibiofilm activity | nih.govnih.gov |

| Carboxamide | Triazole | Significant antibiofilm activity | nih.govnih.gov |

| Amide | Trifluoroethylamine | Potential for enhanced metabolic stability and potency | u-tokyo.ac.jp |

Role of the Dichlorophenyl Moiety and Positional Isomerism (e.g., 2,4-dichloro, 2,5-dichloro, 3,4-dichloro)

The dichlorophenyl moiety is a critical pharmacophoric element in N-(2,4-dichlorophenyl)furan-2-carboxamide, influencing the compound's lipophilicity, electronic properties, and steric interactions with its biological target. The position of the chlorine atoms on the phenyl ring is of paramount importance, as different positional isomers can exhibit markedly different biological activities.

Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. In the context of furan-2-carboxamides, the presence of halogens on the phenyl ring has been shown to be favorable for antibiofilm activity. nih.gov Studies on other classes of carboxamides have demonstrated that the specific pattern of halogen substitution can significantly impact potency and selectivity. For instance, in a series of 2-phenylchromone analogues, the attachment of bromine atoms to the A ring was found to increase the inhibitory potential against tyrosinase. nih.gov This underscores the general principle that the electronic and steric effects of halogens are key determinants of biological function.

The steric bulk and electronic nature of the dichlorophenyl ring are crucial for its interaction with the target protein. The chlorine atoms, being electron-withdrawing, influence the electron density of the aromatic ring and can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The steric hindrance provided by the chlorine atoms at specific positions can also dictate the preferred conformation of the molecule, which is often critical for a proper fit within a binding pocket.

While direct SAR studies comparing the 2,4-dichloro, 2,5-dichloro, and 3,4-dichloro isomers of N-phenylfuran-2-carboxamide are not extensively reported in the available literature, research on analogous systems provides valuable insights. For example, in a study of N-thienylcarboxamide positional isomers as fungicides, it was found that N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) derivatives showed high activity, whereas N-(3-substituted-2-thienyl) analogues were less active. nih.gov This demonstrates that the relative positioning of substituents on the aromatic ring is a key factor in determining biological efficacy. This principle is expected to hold true for the dichlorophenyl ring of N-(2,4-dichlorophenyl)furan-2-carboxamide, where different isomers would present distinct steric and electronic profiles to the biological target.

Table 3: Analogous Positional Isomerism in N-thienylcarboxamides

| Isomer Type | Relative Activity | Reference |

|---|---|---|

| N-(2-substituted-3-thienyl)carboxamide | High | nih.gov |

| N-(4-substituted-3-thienyl)carboxamide | High | nih.gov |

| N-(3-substituted-2-thienyl)carboxamide | Low | nih.gov |

Exploration of Heterocyclic Bioisosteric Replacements and Hybrid Molecular Designs

Bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. cambridgemedchemconsulting.comnih.govpreprints.orgnih.govnih.gov In the context of N-(2,4-dichlorophenyl)furan-2-carboxamide, both the furan and dichlorophenyl rings are potential candidates for such modifications.

The furan ring itself can be considered a bioisosteric replacement for other moieties. For instance, in one study, a furan-2-carboxamide moiety was designed as a bioisosteric replacement for a labile furanone ring, leading to the development of novel antibiofilm agents. nih.govnih.gov The replacement of a phenyl ring with a thiophene (B33073) ring has been shown to be a successful strategy in developing fungicidal carboxamides, where certain thiophene isomers acted as effective bioisosteres of the phenyl group. nih.gov Other common bioisosteric replacements for a phenyl ring include pyridine (B92270) and other five- or six-membered heterocycles, which can alter the compound's polarity, solubility, and potential for hydrogen bonding. nih.gov

Hybrid molecular design involves combining two or more pharmacophoric scaffolds to create a new molecule with potentially enhanced or synergistic activities. The furan-2-carboxamide scaffold has been utilized in such designs. For example, hybrid molecules incorporating a furan-2-carboxamide moiety and a naphthoquinone scaffold have been synthesized and evaluated for their antineoplastic properties. mdpi.com This approach allows for the exploration of new chemical space and the potential to target multiple biological pathways simultaneously.

Table 4: Examples of Bioisosteric Replacements and Hybrid Designs

| Original Moiety | Replacement/Hybrid Partner | Resulting Compound Type | Biological Activity | Reference |

|---|---|---|---|---|

| Furanone ring | Furan-2-carboxamide | Furan-2-carboxamide analogue | Antibiofilm | nih.govnih.gov |

| Phenyl ring | Thiophene ring | N-thienylcarboxamide | Fungicidal | nih.gov |

| Furan-2-carboxamide | Naphthoquinone | Hybrid molecule | Antineoplastic | mdpi.com |

Correlating Structural Features with Specific Biological Activities

The ultimate goal of SAR studies is to establish clear correlations between specific structural features and the resulting biological activities. For N-(2,4-dichlorophenyl)furan-2-carboxamide analogues, several such correlations have been emerging from various studies.

In the realm of antibiofilm activity , the modification of the carboxamide linker to a carbohydrazide or a triazole has been directly correlated with enhanced efficacy against P. aeruginosa. nih.gov Furthermore, the presence of halogen substituents on the phenyl ring was found to be a favorable feature for this activity. nih.gov

For anticancer activity , studies on carbamothioyl-furan-2-carboxamide derivatives have shown that the presence of electron-donating substituents on the phenyl ring can increase their anticancer action. mdpi.com For example, a para-methyl substituted analogue exhibited greater anticancer activity compared to other derivatives in this series. mdpi.com

In the context of antifungal activity , research on N-thienylcarboxamide isomers, which are analogous to the N-phenylfuran-2-carboxamides, has demonstrated that the specific substitution pattern on the aromatic ring is critical for potent succinate (B1194679) dehydrogenase inhibition. nih.gov

Future Research Trajectories for N 2,4 Dichlorophenyl Furan 2 Carboxamide

Identification of Novel Biological Activities

The furan-2-carboxamide core is a versatile platform that has been incorporated into molecules with a wide array of biological activities. Future research on N-(2,4-dichlorophenyl)furan-2-carboxamide should logically begin with broad-spectrum screening to identify its potential therapeutic or agrochemical applications.

Antimicrobial and Antifungal Potential: A significant body of research points to the antimicrobial and antifungal properties of furan-2-carboxamide derivatives. For instance, various synthesized furan-2-carboxamides have demonstrated activity against pathogenic bacteria and fungi. benthamdirect.comresearchgate.net A study on carbamothioyl-furan-2-carboxamide derivatives revealed significant antifungal activity against several fungal strains and antibacterial activity against various bacteria. nih.gov Furthermore, a diversity-oriented synthesis of furan-2-carboxamides has yielded compounds with notable antibiofilm activity against Pseudomonas aeruginosa. nih.gov Given that the 2,4-dichlorophenyl moiety is a common feature in many antimicrobial compounds, it is plausible that N-(2,4-dichlorophenyl)furan-2-carboxamide could exhibit potent activity against a range of microbial pathogens. Future screening efforts should therefore include a diverse panel of bacteria and fungi, including drug-resistant strains.

Anticancer and Antiproliferative Effects: The furan-2-carboxamide scaffold has also been explored for its anticancer potential. Studies on related derivatives have shown promising results. For example, some carbamothioyl-furan-2-carboxamide derivatives have been evaluated for their anti-cancer potential against various human cancer cell lines. nih.gov The structural similarity to other known anticancer agents suggests that N-(2,4-dichlorophenyl)furan-2-carboxamide warrants investigation for its cytotoxic and antiproliferative effects against a panel of cancer cell lines.

Other Potential Activities: Beyond antimicrobial and anticancer effects, the furan (B31954) ring is a component of various bioactive molecules, including those with cardiovascular and neurological effects. mdpi.com Therefore, broader biological screening could uncover unexpected activities for N-(2,4-dichlorophenyl)furan-2-carboxamide, opening up new avenues for therapeutic development.

Advanced Mechanistic Dissection of Bioactive Pathways

Should initial screenings identify significant biological activity, the next critical step would be to elucidate the underlying mechanism of action.

Target Identification in Antifungal Activity: A prominent mechanism of action for many carboxamide fungicides is the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. nih.govmedchemexpress.comnih.gov The SDH enzyme is a well-established target for fungicides, and many commercial products incorporate a carboxamide moiety. enseignementsup-recherche.gouv.fr Given that N-(2,4-dichlorophenyl)furan-2-carboxamide contains this key functional group, a primary hypothesis to investigate would be its potential as an SDH inhibitor. Enzymatic assays using isolated mitochondria or purified SDH enzyme would be crucial to confirm this. Molecular docking studies could also provide insights into the potential binding mode of the compound within the SDH enzyme complex. nih.gov

Elucidation of Antibacterial Mechanisms: If the compound shows antibacterial activity, particularly against bacteria like P. aeruginosa, research could focus on its potential to disrupt quorum sensing, a mechanism implicated for other furan-2-carboxamides. nih.gov This could involve assessing the compound's effect on the production of virulence factors that are regulated by quorum sensing. nih.gov

Investigating Anticancer Pathways: For any observed anticancer activity, a detailed mechanistic investigation would be necessary. This could involve studies on cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways involved in cancer progression.

Rational Design and Synthesis of Next-Generation Analogues

A thorough understanding of the structure-activity relationship (SAR) is fundamental for optimizing the potency and selectivity of a lead compound.

Structure-Activity Relationship (SAR) Studies: Once a primary biological activity and mechanism are identified for N-(2,4-dichlorophenyl)furan-2-carboxamide, systematic SAR studies would be a key research trajectory. This would involve the synthesis of a library of analogues with modifications at three key positions: the furan ring, the carboxamide linker, and the dichlorophenyl ring.

| Modification Site | Potential Modifications | Rationale |

| Furan Ring | Substitution at the 3, 4, or 5-positions; Replacement with other five-membered heterocycles (e.g., thiophene (B33073), pyrrole) | To probe the importance of the furan oxygen and the electronic properties of the ring for activity. |

| Carboxamide Linker | Alteration of the amide bond (e.g., thioamide, reverse amide); Introduction of spacers | To investigate the role of the linker in target binding and to optimize conformational flexibility. |

| Dichlorophenyl Ring | Variation of the substitution pattern (e.g., 3,4-dichloro, 3,5-dichloro); Replacement of chlorine with other halogens or electron-withdrawing/donating groups | To determine the optimal electronic and steric requirements for the aryl substituent for target engagement. |

These SAR studies would be guided by computational modeling and molecular docking to predict the effects of structural changes on target binding. The synthesized analogues would then be evaluated in the relevant biological assays to build a comprehensive SAR profile. This knowledge would be instrumental in the rational design of next-generation compounds with improved efficacy and pharmacokinetic properties.

Development as Chemical Probes for Biological Systems

Chemical probes are powerful tools for studying the function of proteins and biological pathways in their native context. If N-(2,4-dichlorophenyl)furan-2-carboxamide is found to have a specific and potent interaction with a biological target, it could be developed into a valuable chemical probe.

Probe Development: The development of a chemical probe would involve modifying the parent compound to incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) affinity tag, or a photo-crosslinkable group. This would require identifying a position on the molecule where modification does not significantly disrupt its binding to the target protein. The SAR studies mentioned previously would be invaluable in making this determination.

Applications in Chemical Biology: A tagged version of N-(2,4-dichlorophenyl)furan-2-carboxamide could be used in a variety of applications, including:

Target Validation: Confirming the engagement of the compound with its intended target in living cells.

Imaging: Visualizing the subcellular localization of the target protein.

Proteomics: Identifying the binding partners and downstream effectors of the target protein.

The development of such a chemical probe would not only advance our understanding of the compound's mechanism of action but also provide a valuable tool for the broader scientific community to investigate the biology of its target.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。